Cbz-4-Biphenyl-L-alanine
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Overview
Description
Cbz-4-Biphenyl-L-alanine, also known as carboxybenzyl-4-biphenyl-L-alanine, is a synthetic amino acid derivative. It is a modified form of L-alanine where the amino group is protected by a carboxybenzyl (Cbz) group, and the side chain contains a biphenyl moiety. This compound is primarily used in peptide synthesis and as a building block in the development of various pharmaceuticals and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-4-Biphenyl-L-alanine typically involves the protection of the amino group of L-alanine with a carboxybenzyl group. This is achieved by reacting L-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The biphenyl moiety is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Cbz-4-Biphenyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl ketones or alcohols.
Reduction: The carboxybenzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation with Pd-C and hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Biphenyl ketones or alcohols.
Reduction: L-alanine with a free amino group.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
Cbz-4-Biphenyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of Cbz-4-Biphenyl-L-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The carboxybenzyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the biphenyl moiety can interact with aromatic residues in proteins, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
Cbz-Phenylalanine: Similar in structure but with a single phenyl group instead of a biphenyl moiety.
Cbz-Tyrosine: Contains a phenolic hydroxyl group in addition to the phenyl ring.
Cbz-Tryptophan: Features an indole ring system instead of a biphenyl moiety.
Uniqueness
Cbz-4-Biphenyl-L-alanine is unique due to its biphenyl side chain, which provides additional steric bulk and aromatic interactions compared to other Cbz-protected amino acids. This makes it particularly useful in the design of peptides and proteins with specific structural and functional properties.
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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